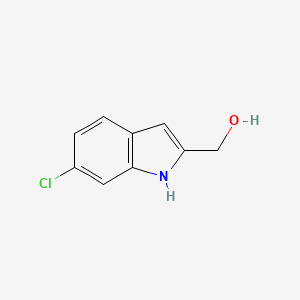

(6-Chloro-1H-indol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPJEFKYIRFYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583023 | |

| Record name | (6-Chloro-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-58-2 | |

| Record name | (6-Chloro-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (6-Chloro-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloro-1H-indol-2-yl)methanol is a halogenated indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The introduction of a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the indole ring can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams are included to facilitate its use in a research and development setting.

Synthesis

The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 6-chloro-1H-indole-2-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[1][2][3][4][5][6][7]

Synthetic Pathway

The synthesis involves a single-step reduction of the commercially available 6-chloro-1H-indole-2-carboxylic acid.

Experimental Protocol

This protocol is a general procedure based on the known reactivity of lithium aluminum hydride with indole carboxylic acids.[8] Researchers should optimize the conditions for their specific setup.

Materials:

-

6-Chloro-1H-indole-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (typically 1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 6-chloro-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2 to 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This is often referred to as the Fieser workup.

-

Filtration: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.

-

Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization

Physical Properties

The expected physical properties are summarized in the table below. The melting point of the unchlorinated analog, 1H-Indole-2-methanol, is reported to be in the range of 72-78 °C.[9] The presence of the chlorine atom is expected to influence the melting point.

| Property | Expected Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the analysis of related indole derivatives.[10][11][12][13][14][15]

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃ or Acetone-d₆: - Broad singlet for the N-H proton (δ > 8.0 ppm).- Singlet for the -CH₂OH protons (δ ~4.8 ppm).- Singlet or triplet for the C3-H proton (δ ~6.4 ppm).- Aromatic protons on the benzene ring (δ 7.0-7.6 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | δ (ppm) in CDCl₃ or Acetone-d₆: - -CH₂OH carbon (δ ~60 ppm).- Aromatic and indole ring carbons (δ 100-140 ppm). |

| Mass Spectrometry (EI) | m/z: - Molecular ion peak [M]⁺ at ~181/183 (due to ³⁵Cl/³⁷Cl isotopes).- Fragmentation pattern showing loss of the hydroxymethyl group. |

Biological Activity and Applications

While there is a vast body of research on the biological activities of indole derivatives, specific studies on this compound are limited in the public domain.[16][17][18] However, substituted 2-indolylmethanols are recognized as important intermediates in the synthesis of various biologically active compounds and are known to participate in reactions such as electrophilic substitutions.[1][19][20][21] The cytotoxicity of some indole-based tetraarylmethanes derived from 2-indolylmethanols against cancer cell lines has been reported.[19]

Given the lack of specific signaling pathway information for the title compound, a logical diagram illustrating the general reactivity of 2-indolylmethanols as precursors to electrophilic intermediates is presented below. This highlights their potential utility in the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a valuable synthetic intermediate that can be readily prepared from its corresponding carboxylic acid via reduction with lithium aluminum hydride. While detailed characterization and biological activity data for this specific compound are not extensively documented, its structural features suggest potential for further derivatization to generate novel compounds with interesting pharmacological profiles. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this and related indole derivatives in drug discovery and development.

References

- 1. f.oaes.cc [f.oaes.cc]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. bmse000097 Indole at BMRB [bmrb.io]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (6-CHLORO-1H-INDOL-2-YL)-METHANOL | 53590-58-2 [amp.chemicalbook.com]

- 17. 199806-02-5|(5-Amino-1H-indol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. oaepublish.com [oaepublish.com]

An In-depth Technical Guide to the Physicochemical Properties of (6-Chloro-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound (6-Chloro-1H-indol-2-yl)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines available information with established chemical principles and data from closely related analogs to offer a robust predictive profile. All quantitative data is summarized for clarity, and relevant experimental methodologies are detailed to support further research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and potential application in medicinal chemistry and drug development. While specific experimental values for properties such as melting and boiling points are not widely reported, predictions based on its structure and comparison with analogous compounds provide valuable insights.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈ClNO | Calculated |

| Molecular Weight | 181.62 g/mol | Calculated |

| CAS Number | 53590-58-2 | Chemical Abstracts Service |

| Appearance | Likely a solid at room temperature | Inferred from related indole structures |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Predicted: 373.4±22.0 °C | Predicted for the related 6-Chloro-1H-indole-2-carbaldehyde[1] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Based on the general solubility of indole derivatives. |

| pKa | Not explicitly reported. The N-H proton of the indole ring is weakly acidic. | - |

| LogP | Not explicitly reported. The presence of the chlorine atom and the indole ring suggests a moderate lipophilicity. | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in peer-reviewed journals. However, logical synthetic routes can be devised based on established organic chemistry reactions.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-chloro-1H-indole-2-carbaldehyde.

Reaction Scheme:

Figure 1: Synthetic pathway for this compound.

Detailed Protocol (Proposed):

-

Dissolution: Dissolve 6-chloro-1H-indole-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the stirred solution. The use of a milder reducing agent like NaBH₄ is generally sufficient for the reduction of aldehydes and is safer to handle than lithium aluminum hydride (LiAlH₄).[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the hydroxymethyl group, and the N-H proton.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the indole ring.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Derivatives of indole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The presence of a chlorine atom at the 6-position of the indole ring can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological targets and affecting its metabolic stability. Halogenated indole derivatives have been investigated for various therapeutic applications.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to other bioactive indoles, this compound could potentially interact with various signaling pathways. For instance, many indole derivatives are known to modulate the activity of protein kinases, which are key regulators of cellular processes.

Figure 2: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a hypothetical scenario where an indole derivative could act as an inhibitor of a kinase cascade, a common mechanism of action for anticancer agents. Further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, would be necessary to confirm any such activity for this compound.

Conclusion

This compound is a halogenated indole derivative with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The proposed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this molecule. Future studies are warranted to explore its biological activities and potential therapeutic applications, thereby expanding the landscape of indole-based drug candidates.

References

Spectroscopic Data for (1H-indol-2-yl)methanol (Representative Example)

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol.

Table 1: ¹H NMR Spectroscopic Data for (1H-indol-2-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.20 | br s | - | 1H | NH |

| 7.55 | d | 7.8 | 1H | Ar-H |

| 7.35 | d | 8.1 | 1H | Ar-H |

| 7.12-7.01 | m | - | 2H | Ar-H |

| 6.35 | s | - | 1H | Ar-H |

| 4.75 | s | - | 2H | CH₂ |

| 1.80 | br s | - | 1H | OH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for (1H-indol-2-yl)methanol

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | C |

| 136.2 | C |

| 128.5 | C |

| 121.0 | CH |

| 120.0 | CH |

| 119.0 | CH |

| 111.0 | CH |

| 100.5 | CH |

| 57.0 | CH₂ |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for (1H-indol-2-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2920, 2850 | Medium | Aliphatic C-H stretching |

| 1615, 1580, 1450 | Medium to Strong | Aromatic C=C stretching |

| 1420 | Medium | C-H bending |

| 1340 | Medium | C-N stretching |

| 1010 | Strong | C-O stretching |

| 740 | Strong | Aromatic C-H out-of-plane bending |

Sample State: KBr pellet

Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ |

| 118 | 85 | [M - CH₂OH]⁺ |

| 91 | 50 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Parameters:

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Pulse Width: A 30° to 90° pulse is used to excite the protons.

-

Spectral Width: A spectral width of -2 to 12 ppm is commonly used for organic molecules.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: The same NMR spectrometer as for ¹H NMR is used, tuned to the appropriate carbon frequency (e.g., 75, 100, or 125 MHz).

-

Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample scan.

-

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a solid sample, it can be introduced via a direct insertion probe.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

2. Ionization and Analysis:

-

Instrument: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the molecular weight.

-

Mass Range: A mass-to-charge (m/z) ratio scan from a low value (e.g., 40) to a value well above the expected molecular weight (e.g., 500) is performed.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for chemical synthesis and spectroscopic characterization.

Biological Screening of (6-Chloro-1H-indol-2-yl)methanol Derivatives: A Technical Guide

Disclaimer: Publicly available research specifically detailing the biological screening of (6-Chloro-1H-indol-2-yl)methanol derivatives is limited. This guide, therefore, presents a comprehensive framework based on the biological activities and experimental protocols reported for structurally related 6-chloro-indole compounds and other indole derivatives. The methodologies and potential biological targets described herein are intended to serve as a foundational resource for researchers initiating investigations into this specific class of compounds.

Introduction

The indole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This technical guide provides an in-depth overview of potential biological screening strategies for derivatives of this compound, focusing on anticancer and antimicrobial activities, which are commonly reported for related indole compounds.

Potential Biological Activities and Screening Strategies

Based on the biological evaluation of analogous 6-chloro-indole and other indole derivatives, this compound derivatives are promising candidates for screening against cancer and microbial pathogens.

Anticancer Activity

The anticancer potential of indole derivatives has been extensively documented, with mechanisms of action often involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

The following table summarizes the cytotoxic activity of various indole derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound derivatives.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Indole-based Bcl-2 Inhibitors | MCF-7 (Breast) | IC50 | Sub-micromolar | [1] |

| Indole-based Bcl-2 Inhibitors | MDA-MB-231 (Breast) | IC50 | Sub-micromolar | [1] |

| Indole-based Bcl-2 Inhibitors | A549 (Lung) | IC50 | Sub-micromolar | [1] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | IC50 | 2.94 ± 0.56 µM | [2] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MDA-MB-231 (Breast) | IC50 | 1.61 ± 0.004 µM | [2] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | A549 (Lung) | IC50 | 6.30 ± 0.30 µM | [2] |

| Sclareolide-Indole Conjugates | K562 (Leukemia) | IC50 | 5.2 ± 0.6 μM | [3] |

| Sclareolide-Indole Conjugates | MV4-11 (Leukemia) | IC50 | 0.8 ± 0.6 μM | [3] |

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Procedure:

-

Treat cancer cells with the test compounds for a specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Antimicrobial Activity

Indole derivatives have been reported to possess significant activity against a broad spectrum of bacteria and fungi.

The following table presents the minimum inhibitory concentration (MIC) values of various indole derivatives against different microbial strains.

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Indole-based compounds | Staphylococcus aureus | MIC | 3.125-50 | |

| Indole-based compounds | MRSA | MIC | 3.125-50 | |

| Indole-based compounds | Escherichia coli | MIC | 3.125-50 | |

| Indole-based compounds | Bacillus subtilis | MIC | 3.125-50 | |

| Indole-based compounds | Candida albicans | MIC | 3.125-50 | |

| Indole-based compounds | Candida krusei | MIC | 3.125-50 |

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

-

Procedure:

-

Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

2. Agar Disk Diffusion Method

-

Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

-

Procedure:

-

Prepare a uniform lawn of the test microorganism on the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

-

Conclusion

References

An In-depth Technical Guide to the Reactivity and Stability of 2-(Hydroxymethyl)indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)indoles are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their inherent reactivity, stemming from the electron-rich indole nucleus and the functional hydroxymethyl group at the C2 position, makes them valuable synthetic precursors. However, this reactivity also predisposes them to various degradation pathways, posing challenges in their synthesis, purification, and storage. This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of 2-(hydroxymethyl)indoles. It details their primary degradation pathways, including acid-catalyzed dimerization and oxidation, and outlines factors that influence their stability. Furthermore, this guide furnishes detailed experimental protocols for their synthesis and for conducting forced degradation studies, alongside stability-indicating analytical methods.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Substitution at the C2 position, particularly with a hydroxymethyl group, provides a handle for further functionalization, leading to diverse molecular architectures. Understanding the chemical behavior of 2-(hydroxymethyl)indoles is paramount for their effective utilization in drug discovery and development. This guide aims to be a comprehensive resource for researchers, providing in-depth technical information on the stability and reactivity of this important class of molecules.

Core Reactivity Profile

The reactivity of 2-(hydroxymethyl)indoles is dictated by the interplay between the nucleophilic indole ring and the electrophilic potential of the hydroxymethyl group upon activation.

Reactivity at the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the primary site of electrophilic substitution.

Reactivity of the 2-(Hydroxymethyl) Group

The hydroxyl moiety of the 2-(hydroxymethyl) group can be protonated under acidic conditions, converting it into a good leaving group (water). This leads to the formation of a highly reactive electrophilic intermediate, a 2-indolylcarbenium ion, which can also be represented as a 2-alkylideneindolenine. This intermediate is central to many of the reactions and degradation pathways of 2-(hydroxymethyl)indoles.

Key Degradation Pathways

The instability of 2-(hydroxymethyl)indoles is primarily attributed to two main degradation pathways: acid-catalyzed oligomerization and oxidation. These pathways are often influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Acid-Catalyzed Dimerization and Oligomerization

Under acidic conditions, 2-(hydroxymethyl)indole is highly prone to self-condensation. The protonation of the hydroxyl group and subsequent loss of water generates the electrophilic 2-alkylideneindolenine intermediate. This intermediate is then attacked by the nucleophilic C3 position of another molecule of 2-(hydroxymethyl)indole, leading to the formation of a dimer, commonly a diindolylmethane (DIM).[1][2] This process can continue to form trimers and higher-order oligomers.[3]

Oxidation

The 2-(hydroxymethyl) group is susceptible to oxidation to form the corresponding aldehyde, 2-formylindole.[4][5] This can occur in the presence of various oxidizing agents, including atmospheric oxygen, particularly under elevated temperatures or exposure to light. Further oxidation of the indole ring can lead to the formation of 2-oxindoles.[6]

Photodegradation

Exposure to light, particularly UV radiation, can accelerate the degradation of indole derivatives. Photodegradation can involve a combination of oxidation and other complex radical-mediated reactions, leading to a mixture of degradation products.[7] The specific quantum yield for the photodegradation of 2-(hydroxymethyl)indole is not widely reported, but for the parent indole, it is known to be wavelength-dependent.[8][9]

Factors Influencing Stability

The stability of 2-(hydroxymethyl)indoles is a critical consideration for their synthesis, storage, and formulation. Several factors can significantly impact their degradation rate.

-

pH: As discussed, acidic pH is a major contributor to instability due to the catalysis of dimerization and oligomerization. Neutral to slightly basic conditions are generally preferred for enhancing stability.

-

Temperature: Elevated temperatures accelerate the rates of all degradation reactions, including oxidation and acid-catalyzed decomposition.

-

Light: Exposure to light, especially UV radiation, can induce photodegradation. Therefore, 2-(hydroxymethyl)indoles should be protected from light.

-

Oxygen: The presence of oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

-

Solvent: The choice of solvent can influence stability. Protic solvents may participate in reactions, while polar aprotic solvents might be more suitable for certain applications.

Data Presentation: Stability Profile

While specific quantitative kinetic data for the degradation of 2-(hydroxymethyl)indole is not extensively available in the literature, the following tables summarize the expected stability profile based on the known chemistry of indole derivatives. This information is crucial for guiding formulation and handling procedures.

Table 1: Summary of Degradation Products under Forced Degradation Conditions

| Stress Condition | Major Degradation Products | Minor Degradation Products |

| Acidic Hydrolysis | Diindolylmethanes, Triindolylmethanes | Higher-order oligomers |

| Basic Hydrolysis | Generally more stable than in acid | Minimal degradation expected |

| **Oxidation (e.g., H₂O₂) ** | 2-Formylindole, 2-Oxindole derivatives | Ring-opened products |

| Thermal Degradation | Oxidation products, potential dimers | Complex mixture of products |

| Photodegradation | Oxidation products, radical adducts | Complex mixture of products |

Table 2: Qualitative Stability of 2-(Hydroxymethyl)indole under Various Conditions

| Condition | Stability Assessment | Recommended Handling/Storage |

| Solid, Room Temp, Dark | Moderately Stable | Store in a well-sealed container, protected from light. |

| Solution, Neutral pH, Dark | Moderately Stable | Use freshly prepared solutions. For storage, keep refrigerated. |

| Solution, Acidic pH | Highly Unstable | Avoid acidic conditions. If necessary, use short reaction times and low temperatures. |

| Solution, Exposed to Light | Unstable | Protect solutions from light using amber vials or by wrapping with aluminum foil. |

| Presence of Air/Oxygen | Prone to Oxidation | Handle and store under an inert atmosphere (N₂ or Ar). |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-(hydroxymethyl)indole and for conducting forced degradation studies to assess its stability.

Synthesis of 2-(Hydroxymethyl)indole

This protocol describes the reduction of a 2-indolecarboxylic acid ester to 2-(hydroxymethyl)indole using a reducing agent like Lithium Aluminium Hydride.

Workflow for Synthesis of 2-(Hydroxymethyl)indole

Materials:

-

Methyl 2-indolecarboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Silica Gel for column chromatography

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-indolecarboxylate in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of LiAlH₄ in anhydrous THF to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

-

Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

-

Combine the filtrate and washes, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure 2-(hydroxymethyl)indole.

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on 2-(hydroxymethyl)indole to identify potential degradation products and degradation pathways.

Workflow for Forced Degradation Study

Materials:

-

2-(Hydroxymethyl)indole

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

HPLC system with a UV detector and a C18 column

-

LC-MS system for peak identification

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-(hydroxymethyl)indole in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before HPLC analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw samples at various time points and analyze by HPLC.

-

Thermal Degradation: Store aliquots of the stock solution and the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). Withdraw samples at various time points and analyze by HPLC.

-

Photodegradation: Expose aliquots of the stock solution in quartz cuvettes to a light source in a photostability chamber. Concurrently, run a dark control. Withdraw samples at various time points and analyze by HPLC.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

-

Peak Identification: Use LC-MS to determine the mass of the degradation products and propose their structures. If necessary, isolate the major degradation products for full structural elucidation by NMR.

Conclusion

2-(Hydroxymethyl)indoles are valuable synthetic intermediates whose utility is intrinsically linked to their reactivity and stability. A thorough understanding of their degradation pathways, primarily acid-catalyzed oligomerization and oxidation, is essential for their successful application. By controlling factors such as pH, temperature, light, and oxygen exposure, the stability of these compounds can be significantly enhanced. The experimental protocols provided in this guide offer a framework for the synthesis and stability assessment of 2-(hydroxymethyl)indoles, enabling researchers to harness their synthetic potential while mitigating their inherent instability. This knowledge is critical for the development of robust synthetic routes and stable formulations in the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Dependence of photoionization quantum yield of indole and tryptophan in water on excitation wavelength | Scilit [scilit.com]

- 9. INFLUENCE OF THE ENVIRONMENT ON THE EXCITATION WAVELENGTH DEPENDENCE OF THE FLUORESCENCE QUANTUM YIELD OF INDOLE | Semantic Scholar [semanticscholar.org]

The Core Mechanisms of Action of Chlorinated Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of chlorinated indole compounds, a diverse class of molecules with significant therapeutic potential. The presence of chlorine atoms on the indole scaffold can dramatically influence the biological activity of these compounds, leading to a range of effects from potent anticancer to antibacterial properties. This document will focus on two distinct classes of chlorinated indoles: the semi-synthetic camptothecin analogue, Lurtotecan, a topoisomerase I inhibitor, and the naturally occurring chlorinated bis-indole alkaloids, exemplified by dionemycin, which exhibit cytotoxic and antibacterial activities.

Chlorinated Indole Compounds as Topoisomerase I Inhibitors: The Case of Lurtotecan

Lurtotecan (formerly known as GI147211) is a semi-synthetic, water-soluble analogue of camptothecin, a natural indole alkaloid. Its mechanism of action is well-characterized and centers on the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription.

Mechanism of Action: Stabilization of the Topoisomerase I-DNA Cleavable Complex

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond in the DNA backbone, forming a covalent intermediate known as the "cleavable complex". Lurtotecan exerts its cytotoxic effect by binding to and stabilizing this topoisomerase I-DNA complex.[1][2] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[1][3]

When a DNA replication fork encounters this stabilized ternary complex (Lurtotecan-Topoisomerase I-DNA), the single-strand break is converted into a cytotoxic double-strand break.[3][4] This irreversible DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S phase, and ultimately, the induction of apoptosis (programmed cell death).[1][5]

Signaling Pathway of Lurtotecan-Induced Apoptosis

The induction of double-strand DNA breaks by Lurtotecan activates DNA damage response pathways, leading to the initiation of the intrinsic apoptotic pathway. This process involves the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program.

Quantitative Data: Cytotoxicity of Lurtotecan and Related Compounds

The cytotoxic potential of topoisomerase I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Lurtotecan | NCI-H510A | Small-Cell Lung Cancer | ~1.1 nM | [6] |

| Lurtotecan | NCI-H82 | Small-Cell Lung Cancer | ~1.6 nM | [6] |

| Irinotecan | LoVo | Colorectal Cancer | 15.8 µM | [7] |

| Irinotecan | HT-29 | Colorectal Cancer | 5.17 µM | [7] |

| SN-38 (active metabolite of Irinotecan) | LoVo | Colorectal Cancer | 8.25 nM | [7] |

| SN-38 (active metabolite of Irinotecan) | HT-29 | Colorectal Cancer | 4.50 nM | [7] |

| Irinotecan | HT29 | Colon Cancer | 200 µg/ml (30 min exposure) | [8] |

| Irinotecan | NMG64/84 | Colon Cancer | 160 µg/ml (30 min exposure) | [8] |

| Irinotecan | COLO-357 | Pancreatic Cancer | 100 µg/ml (30 min exposure) | [8] |

| Irinotecan | MIA PaCa-2 | Pancreatic Cancer | 400 µg/ml (30 min exposure) | [8] |

| Irinotecan | PANC-1 | Pancreatic Cancer | 150 µg/ml (30 min exposure) | [8] |

Chlorinated Bis-indole Alkaloids: Cytotoxic and Antibacterial Agents

A distinct class of chlorinated indoles are the bis-indole alkaloids, often isolated from marine organisms. These compounds, such as dionemycin, have demonstrated potent antibacterial and cytotoxic activities.[9] While their precise molecular targets are not as well-defined as that of Lurtotecan, evidence suggests the induction of apoptosis as a key mechanism for their cytotoxicity.

Mechanism of Action: A Focus on Cytotoxicity and Antibacterial Effects

Chlorinated bis-indole alkaloids exhibit a broad spectrum of biological activities. The presence and position of the chlorine atom on the indole ring are often crucial for their potency.[9]

-

Cytotoxic Activity: These compounds induce cell death in various human cancer cell lines. The underlying mechanism is believed to involve the activation of apoptotic pathways, though the specific initiating signals and downstream effectors are still under investigation.

-

Antibacterial Activity: Certain chlorinated bis-indole alkaloids show significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of bacterial cell death is likely different from the apoptotic pathway in eukaryotic cells and may involve disruption of the cell membrane or inhibition of essential bacterial enzymes.

Quantitative Data: Bioactivity of Dionemycin

Dionemycin is a representative chlorinated bis-indole alkaloid with documented cytotoxic and antibacterial properties.

Table 2: Cytotoxicity of Dionemycin [9]

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Human Large Cell Lung Cancer | 3.1 |

| MDA-MB-231 | Human Breast Adenocarcinoma | 4.2 |

| HCT-116 | Human Colon Carcinoma | 3.8 |

| HepG2 | Human Hepatocellular Carcinoma | 11.2 |

| MCF10A | Non-cancerous Breast Epithelial | 5.5 |

Table 3: Antibacterial Activity of Dionemycin against MRSA [9]

| MRSA Strain | Source | MIC (µg/mL) |

| Strain 1 | Human | 1 |

| Strain 2 | Human | 2 |

| Strain 3 | Human | 1 |

| Strain 4 | Pig | 2 |

| Strain 5 | Pig | 1 |

| Strain 6 | Pig | 1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of chlorinated indole compounds.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, EDTA, and BSA).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers.

-

Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates further down the gel compared to the control with active enzyme and no inhibitor.[10][11]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated indole compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a serial two-fold dilution of the chlorinated indole compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]

Apoptosis Detection Assays

Several assays can be employed to confirm that cell death is occurring via apoptosis.

3.4.1. DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

-

Cell Lysis: Lyse the treated and control cells to release the cellular contents.

-

DNA Extraction: Extract the DNA from the cell lysates.

-

Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

-

Visualization: Visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while necrotic or healthy cells will show a high molecular weight band or a smear, respectively.[2][14]

3.4.2. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Protocol:

-

Cell Lysis: Lyse the cells to release the caspases.

-

Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3/7).

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate. An increase in signal indicates an increase in caspase activity, which is indicative of apoptosis.[5][15][16]

3.4.3. Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, or members of the Bcl-2 family), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate. An increase in the levels of cleaved caspases and PARP, or changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, confirms the induction of apoptosis.[1][17][18]

Conclusion

Chlorinated indole compounds represent a promising and versatile scaffold for the development of new therapeutic agents. Their mechanisms of action are varied, ranging from the well-defined inhibition of topoisomerase I by compounds like Lurtotecan to the broader cytotoxic and antibacterial effects of chlorinated bis-indole alkaloids. The presence of chlorine atoms is often a key determinant of their biological activity. A thorough understanding of their molecular mechanisms, supported by robust experimental data, is crucial for the continued development and optimization of these compounds as potential drugs for the treatment of cancer and infectious diseases. Further research into the specific molecular targets of cytotoxic bis-indole alkaloids will undoubtedly open new avenues for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. scribd.com [scribd.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idexx.dk [idexx.dk]

- 14. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Halogenated Indole Alkaloids

For Immediate Release

A comprehensive technical guide offering researchers, scientists, and drug development professionals an in-depth exploration of the discovery, isolation, and biological significance of halogenated indole alkaloids. This whitepaper provides a detailed overview of experimental protocols, data analysis, and the intricate signaling pathways modulated by these potent marine-derived compounds.

Halogenated indole alkaloids, a diverse class of natural products primarily sourced from marine organisms, have garnered significant attention in the scientific community for their potent and varied biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and neuroactive properties, positioning them as promising candidates for novel drug discovery and development. This guide delves into the core methodologies and scientific understanding surrounding these fascinating molecules, with a particular focus on securamines, manzamine A, and bromopyrrole alkaloids.

From Ocean Depths to Laboratory Benches: The Journey of Discovery

The discovery of halogenated indole alkaloids is a testament to the vast, untapped chemical diversity of the marine environment. Organisms such as sponges, bryozoans, and tunicates have evolved to produce these complex molecules as defense mechanisms. The initial identification of these compounds often involves bioassay-guided fractionation of extracts from these marine invertebrates. This process systematically separates the complex mixture of molecules based on their chemical properties, with each fraction being tested for a specific biological activity. This iterative process ultimately leads to the isolation of the pure, active compound.

The structural elucidation of these novel molecules is a critical step, relying heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools that allow researchers to piece together the intricate atomic framework of these alkaloids, including the precise location of the halogen atoms (bromine, chlorine, or iodine) that are often crucial for their biological function.[1]

Mastering the Art of Isolation: Detailed Experimental Protocols

The successful isolation and purification of halogenated indole alkaloids are paramount for their subsequent study. The following sections provide detailed methodologies for the extraction and purification of key examples.

Isolation of Securamines from Securiflustra securifrons

Securamines are a class of complex halogenated indole-imidazole alkaloids isolated from the marine bryozoan Securiflustra securifrons.[2][3] While a detailed, step-by-step protocol is often specific to the research lab and the particular batch of the organism, a general workflow can be outlined.

Experimental Workflow for Securamine Isolation

Isolation of Manzamine A from Haliclona sp.

Manzamine A, a β-carboline alkaloid with potent anticancer and anti-inflammatory properties, is typically isolated from marine sponges of the genus Haliclona.[4][5][6] The purification process often involves a combination of solvent extraction and multiple chromatographic steps.[7][8][9]

Experimental Protocol for Manzamine A Isolation:

-

Extraction: The sponge material is soaked in acetone to extract the bioactive compounds.[4][10] The resulting crude extract is obtained after solvent evaporation.

-

Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning, for example, between n-butanol and water, to separate compounds based on their polarity.[9]

-

Vacuum Liquid Chromatography (VLC): The organic-soluble fraction is then subjected to VLC on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).[7]

-

Crystallization: Fractions containing manzamine A, as identified by thin-layer chromatography (TLC) and spectroscopic analysis, can sometimes be purified further by crystallization from a suitable solvent system (e.g., methanol).[7][8]

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is often employed.

| Parameter | Value/Description |

| Starting Material | Freeze-dried Haliclona sp. sponge |

| Extraction Solvent | Acetone or Methanol/Dichloromethane |

| Initial Chromatography | Vacuum Liquid Chromatography (Silica Gel) |

| Final Purification | Crystallization and/or Reversed-Phase HPLC |

Table 1: Summary of Key Parameters for Manzamine A Isolation.

Isolation of Bromopyrrole Alkaloids from Agelas sp.

Sponges of the genus Agelas are a rich source of bromopyrrole alkaloids, which exhibit a wide range of biological activities, including antimicrobial and anti-biofilm properties.[11][12][13] The isolation of these compounds typically follows a bioassay-guided fractionation approach.[11]

Experimental Protocol for Bromopyrrole Alkaloid Isolation:

-

Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).[13]

-

Fractionation: The crude extract is fractionated using column chromatography on silica gel with a solvent gradient of increasing polarity.

-

Size-Exclusion Chromatography: Active fractions are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol.[11]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the individual bromopyrrole alkaloids is achieved using preparative reversed-phase HPLC.[11]

| Parameter | Value/Description |

| Starting Material | Freeze-dried Agelas sp. sponge |

| Extraction Solvent | Methanol/Dichloromethane (1:1) |

| Primary Chromatography | Silica Gel Column Chromatography |

| Secondary Chromatography | Sephadex LH-20 |

| Final Purification | Reversed-Phase HPLC |

Table 2: Summary of Key Parameters for Bromopyrrole Alkaloid Isolation.

Elucidating Biological Activity: Key Experimental Assays

Determining the biological activity of isolated halogenated indole alkaloids is a crucial step in the drug discovery pipeline. A variety of in vitro assays are employed to assess their potential therapeutic effects.

Cytotoxicity Assays (MTT and SRB Assays)

The cytotoxicity of compounds like securamines and manzamine A against cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays.[14][15][16][17][18]

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well.

-

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

| Assay | Principle | Endpoint |

| MTT | Mitochondrial reductase activity | Colorimetric (Formazan production) |

| SRB | Staining of total cellular protein | Colorimetric (Bound SRB) |

Table 3: Comparison of Common Cytotoxicity Assays.

Kinase Inhibition Assays

Many indole alkaloids, such as the meridianins, exhibit their biological effects by inhibiting protein kinases.[19][20][21][22] Kinase inhibition assays are therefore essential to characterize their mechanism of action.

Kinase Inhibition Assay Workflow

Anti-inflammatory Assays

The anti-inflammatory potential of halogenated indole alkaloids can be assessed using various in vitro and in vivo models. A common in vitro approach involves measuring the inhibition of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in cell-based assays.

Unraveling the Mechanism: Signaling Pathways

Understanding the molecular targets and signaling pathways affected by these alkaloids is crucial for their development as therapeutic agents.

Manzamine A

Manzamine A has been shown to modulate several key signaling pathways implicated in cancer and inflammation. It can inhibit the activity of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5).[1] Furthermore, it has been demonstrated to interfere with the PI3K/AKT signaling pathway and inhibit the activity of the transcription factor NF-κB.[7] A significant mechanism of action for manzamine A is its ability to target vacuolar ATPases, leading to the inhibition of autophagy, a process that cancer cells often rely on for survival.[23]

Signaling Pathways Targeted by Manzamine A

Bromopyrrole Alkaloids

The biological targets of bromopyrrole alkaloids are diverse and include G-protein coupled receptors (GPCRs) such as adrenergic and histamine receptors.[24][25] This interaction highlights their potential for development as modulators of neurological and physiological processes.

Securamines

The precise mechanism of action for the cytotoxic effects of securamines is still under investigation, making them an exciting area for future research.[2][26] Their complex structure and potent activity suggest that they may interact with novel cellular targets.

Conclusion and Future Directions

Halogenated indole alkaloids from marine sources represent a rich and largely unexplored reservoir of potential drug leads. The methodologies outlined in this guide provide a framework for the discovery, isolation, and characterization of these remarkable compounds. Further research into their mechanisms of action and the development of sustainable methods for their production, including synthetic and biosynthetic approaches, will be critical in translating the promise of these marine treasures into tangible therapeutic benefits for human health. The continued exploration of the ocean's biodiversity, coupled with advancements in analytical and screening technologies, will undoubtedly lead to the discovery of new and even more potent halogenated indole alkaloids in the years to come.

References

- 1. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. An oxidative photocyclization approach to the synthesis of Securiflustra securifrons alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring manzamine a: a promising anti-lung cancer agent from marine sponge Haliclona sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bromopyrrole alkaloids from a marine sponge Agelas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. broadpharm.com [broadpharm.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Total synthesis and biological evaluation of the marine bromopyrrole alkaloid dispyrin: elucidation of discrete molecular targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 6-Chloroindole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

6-Chloroindole is a halogenated derivative of indole, a prominent heterocyclic aromatic compound found in numerous natural and synthetic bioactive molecules.[1][2][3] The presence of a chlorine atom at the 6-position of the indole ring significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.[1] 6-Chloroindole and its derivatives have garnered substantial interest from the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] This technical guide provides an in-depth review of the synthesis, physicochemical properties, biological activities, and therapeutic applications of 6-chloroindole derivatives, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Synthesis of 6-Chloroindole and its Derivatives

The synthesis of the 6-chloroindole scaffold can be achieved through various chemical routes. Once the core is formed, it can be further modified at different positions to generate a library of derivatives with diverse functionalities.

Core Synthesis Methodologies

Several methods have been reported for the synthesis of the 6-chloroindole core. One common approach involves the cyclization of appropriately substituted anilines or nitrotoluenes.

Method 1: From 4-Chloro-2-nitrotoluene

A widely used method starts from 4-chloro-2-nitrotoluene. This multi-step synthesis involves the formation of an enamine intermediate followed by reductive cyclization.[8]

-

Step 1: Enamine Formation: 4-Chloro-2-nitrotoluene is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.

-

Step 2: Reductive Cyclization: The resulting enamine intermediate is then treated with a reducing agent, such as hydrazine, to induce cyclization and form the 6-chloroindole ring.[8]

Method 2: From 6-chloro-2-indanone

Another synthetic route utilizes the reduction of a 6-chloro-2-indanone precursor.

-

Step 1: Reduction: 6-chloro-2-indanone is reduced using a suitable reducing agent like pinacolborane in the presence of a catalyst.[8]

Derivatization of the 6-Chloroindole Core

The 6-chloroindole scaffold can be functionalized at various positions, most commonly at the N-1, C-2, and C-3 positions, to generate diverse derivatives.

-

N-Alkylation: The nitrogen atom of the indole ring can be alkylated using alkyl halides in the presence of a base.[9]

-

C-3 Acylation: The C-3 position is susceptible to electrophilic substitution, allowing for the introduction of acyl groups.[10]

-

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the C-3 position.[9]

Physicochemical Properties of 6-Chloroindole

The fundamental physicochemical properties of 6-chloroindole are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN | [2][3] |

| Molecular Weight | 151.59 g/mol | [2][3] |

| CAS Number | 17422-33-2 | [2][3] |

| Appearance | Solid | |

| Melting Point | 87-90 °C | |

| Solubility | Soluble in ethanol |

Biological and Pharmacological Activities

6-Chloroindole derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-chloroindole derivatives. These compounds have shown cytotoxicity against various cancer cell lines.

-

Platinum and Palladium Complexes: Platinum(II) and palladium(II) complexes incorporating chloro-substituted 7-azaindole ligands have been synthesized and evaluated for their antiproliferative activity. The platinum complex, trans-[PtCl₂(5ClL)₂], exhibited notable activity against the HT-29 colon cancer cell line with an IC₅₀ value of 6.39 ± 1.07 µM.[6]

-

Spiro-γ-Lactams: Novel spiro-γ-lactam derivatives containing a 6-chloroindole moiety have been synthesized. Compound 7l displayed high cytotoxicity against HCT116 cells with an IC₅₀ of 5.59 ± 0.78 μM.[11]

-

Dishevelled 1 (DVL1) Inhibition: A 5-chloroindole derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was identified as an inhibitor of DVL1, a key protein in the WNT signaling pathway. This compound, (S)-1, inhibited the growth of HCT116 colon cancer cells with an EC₅₀ of 7.1 ± 0.6 μM.[12]

-

Betulin Derivatives: 28-indole-betulin derivatives, where the indole moiety is attached to a betulin scaffold, have been synthesized. The presence of a chlorine atom at the C-5 position of the indole ring led to increased activity against MIAPaCa, PA-1, and SW620 cancer cells, with EC₅₀ values ranging from 2.44–2.70 µg/mL.[13]

Table of Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| trans-[PtCl₂(5ClL)₂] | HT-29 (Colon) | IC₅₀ = 6.39 ± 1.07 µM | [6] |

| trans-[PdCl₂(5ClL)₂] | HT-29 (Colon) | IC₅₀ = 60.25 ± 3.82 µM | [6] |

| Compound 7l (Spiro-γ-Lactam) | HCT116 (Colon) | IC₅₀ = 5.59 ± 0.78 μM | [11] |

| (S)-1 (DVL1 Inhibitor) | HCT116 (Colon) | EC₅₀ = 7.1 ± 0.6 μM | [12] |

| 5-Chloro-indole-betulin derivative | MIAPaCa, PA-1, SW620 | EC₅₀ = 2.44–2.70 µg/mL | [13] |

Antimicrobial and Antifungal Activity

6-Chloroindole derivatives have also shown significant promise as antimicrobial and antifungal agents.

-

Activity against Uropathogenic E. coli (UPEC): 4-chloroindole and 5-chloroindole derivatives have been investigated for their ability to inhibit biofilm formation and virulence in UPEC. These compounds were found to have a Minimum Inhibitory Concentration (MIC) of 75 μg/ml and inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml.[7][14] They also inhibited swarming and swimming motilities, which are crucial for bacterial colonization.[14]

-

Broad-Spectrum Activity: Chloroindoles have also demonstrated antimicrobial activity against other nosocomial pathogens, including S. aureus, P. aeruginosa, C. albicans, and A. baumannii.[7] 4-chloroindole showed potent activity with a MIC of 50 μg/ml against S. aureus, A. baumannii, and C. albicans.[7]

-

Fungicidal Potential: 6-bromoindole derivatives have been evaluated for their antifungal activity against Botrytis cinerea and Monilinia fructicola. While 6-bromoindole itself was a potent inhibitor of mycelial growth, its acetylated derivative, 3-acetyl-6-bromoindole, was a strong inhibitor of conidial germination, suggesting its potential as a preventive agent.[10]

Table of Antimicrobial and Antifungal Activity Data

| Compound/Derivative | Microorganism | Activity (MIC/EC₅₀) | Reference |

| 4-chloroindole, 5-chloroindole | Uropathogenic E. coli | MIC = 75 μg/ml | [7][14] |

| 4-chloroindole | S. aureus, A. baumannii, C. albicans | MIC = 50 μg/ml | [7] |

| 5-chloroindole | S. aureus, C. albicans | MIC = 100 μg/ml | [7] |

| 5-chloroindole | A. baumannii | MIC = 50 μg/ml | [7] |

| 6-bromoindole | Botrytis cinerea | EC₅₀ = 11.62 µg/mL (mycelial growth) | [10] |